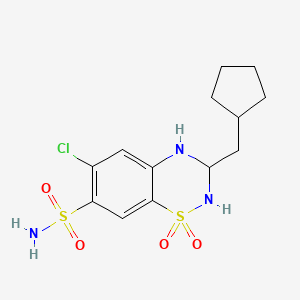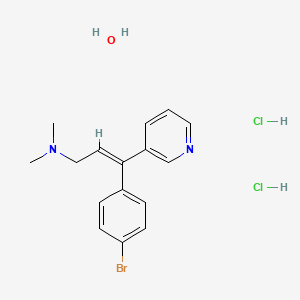
Zimelidine dihydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zimelidine dihydrochloride monohydrate is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed. It is a pyridylallylamine, structurally distinct from other antidepressants . Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson, working for the Swedish company Astra AB . It was discovered following a search for drugs with structures similar to brompheniramine, an antihistamine with antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zimelidine dihydrochloride monohydrate is synthesized through a series of chemical reactions starting from brompheniramine . The synthetic route involves the formation of a pyridylallylamine structure, which is then converted into the dihydrochloride monohydrate form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory synthesis . The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Zimelidine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding reduced forms .
Scientific Research Applications
Zimelidine dihydrochloride monohydrate has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of zimelidine dihydrochloride monohydrate involves the inhibition of serotonin reuptake from the synaptic cleft . This increases the concentration of serotonin in the synaptic cleft, enhancing its effects on postsynaptic receptors . The compound does not act on postsynaptic receptors directly . The primary molecular target is the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine: Another SSRI that succeeded zimelidine after its withdrawal.
Fluoxetine: Also derived from an antihistamine, it is another SSRI that followed zimelidine.
Brompheniramine: The parent compound from which zimelidine was derived.
Uniqueness
Zimelidine dihydrochloride monohydrate is unique in its structural composition as a pyridylallylamine, which sets it apart from other SSRIs that are typically based on different chemical structures . Its development marked a significant milestone in the history of antidepressant drugs, paving the way for the development of other SSRIs .
Properties
Molecular Formula |
C16H21BrCl2N2O |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9+;;; |
InChI Key |
WFUAVXYXJOQWAZ-FCVRRRHYSA-N |
Isomeric SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.O.Cl.Cl |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


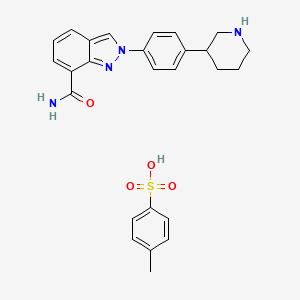
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide](/img/structure/B10762461.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)
![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)
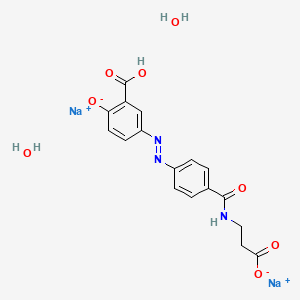
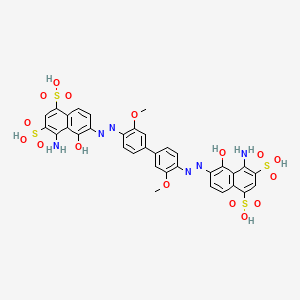
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)
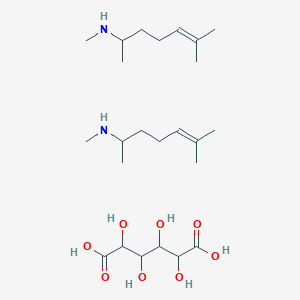
![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)
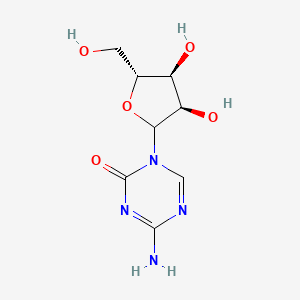
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)
